
1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate, also known as CDT, is a synthetic compound that has been used in scientific research.
Aplicaciones Científicas De Investigación
Carbazole-Based Molecules for Light Emitting Applications Recent studies have highlighted the significance of carbazole-based molecules, particularly those with a donor-acceptor (D-A) structure, in light-emitting applications such as TADF (thermally activated delayed fluorescence) and phosphorescent organic light-emitting diodes (OLEDs). Carbazole units, due to their ability to facilitate bipolar charge transport, are pivotal in enhancing the performance of OLEDs. These materials are instrumental in advancing the efficiency and durability of OLEDs, showcasing the broader potential of carbazole derivatives in optoelectronic devices (Ledwon, 2019).
Impact on Medicinal Chemistry Carbazole derivatives, particularly those substituting thiophene, have demonstrated substantial influence in medicinal chemistry. They form the backbone of numerous bioactive molecules, contributing to the development of drugs with antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The structural modification of these derivatives, such as bioisosteric replacement with heteroaryl substituents, significantly affects their pharmacological activities, offering a versatile scaffold for drug discovery and development (Ostrowski, 2022).
Thiophene Derivatives in Biological Research Thiophene derivatives, including those related to carbazole structures, have been extensively reviewed for their biological interest over the past decades. These compounds exhibit a broad spectrum of therapeutic properties in various biological test systems. The research underscores the complexity and diversity of thiophene's biological activities, making it a valuable component in the design of new therapeutic agents (Drehsen & Engel, 1983).
Optoelectronic Materials Development The integration of carbazole and thiophene units into π-extended conjugated systems has been identified as a promising strategy for developing novel optoelectronic materials. These compounds are utilized in the fabrication of materials for organic light-emitting diodes, including highly efficient red phosphorescent OLEDs and materials with potential for nonlinear optical applications. This underscores the critical role of carbazole and thiophene derivatives in advancing optoelectronic technologies (Lipunova et al., 2018).
Synthetic Routes and Chemical Properties In addition to their applications in OLEDs and medicinal chemistry, carbazole and thiophene derivatives are explored for their synthetic versatility. Novel synthetic routes have been developed for carbazoles through cascade reactions, highlighting the potential for creating fused aromatic systems via C-H bond activation. This methodological advancement facilitates the exploration of carbazole's photophysical properties for various industrial applications (Dinda, Bhunia, & Jana, 2020).
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-(diethylamino)propan-2-ol;thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.C5H4O2S/c1-3-20(4-2)13-15(22)14-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21;6-5(7)4-2-1-3-8-4/h5-12,15,22H,3-4,13-14H2,1-2H3;1-3H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUABAGASAIZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.C1=CSC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2626713.png)
![(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide](/img/structure/B2626719.png)
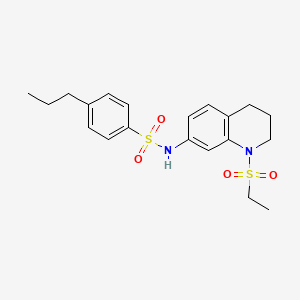
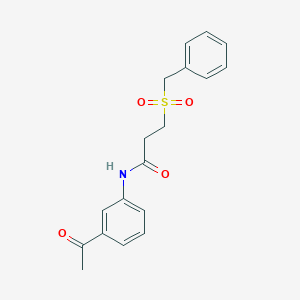

![2,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2626724.png)
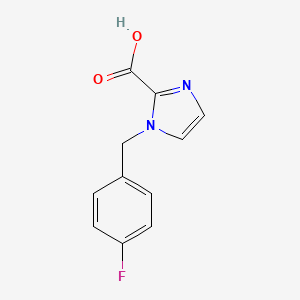

![Methyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate](/img/structure/B2626729.png)
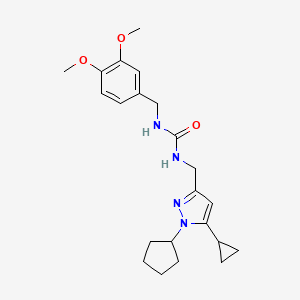
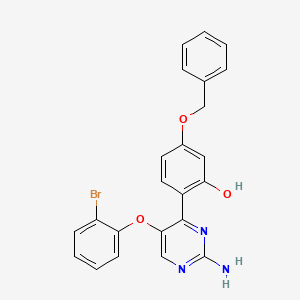
![2-Fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2626732.png)

